Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

Catalog No.
S13663584
CAS No.
M.F
C16H17N3O3
M. Wt
299.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidi...

Product Name

Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

IUPAC Name

benzyl 2-ethyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6-carboxylate

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

InChI

InChI=1S/C16H17N3O3/c1-2-14-17-13-9-19(8-12(13)15(20)18-14)16(21)22-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,17,18,20)

InChI Key

LCEVIIMWSLBZLF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)N1

Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is a synthetic compound with the chemical formula C16H17N3O3C_{16}H_{17}N_{3}O_{3} and a CAS number of 2007919-11-9. This compound belongs to the pyrrolo[3,4-d]pyrimidine class, characterized by a fused bicyclic structure that includes nitrogen atoms in its rings, which is significant for its biological activity and potential pharmaceutical applications. The presence of the benzyl group and ethyl substituent contributes to its solubility and reactivity, making it a candidate for various

Due to its functional groups. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The nitrogen atoms in the pyrimidine ring can undergo nucleophilic substitution, allowing for the introduction of various substituents.
  • Reduction: The hydroxyl group can be oxidized or reduced, altering the compound's reactivity and properties.

These reactions enable modifications that can lead to the development of derivatives with enhanced biological activities or improved pharmacokinetic profiles .

Research indicates that Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate exhibits notable biological activities. It has been investigated for its potential as an anti-cancer agent, particularly due to its ability to inhibit certain kinases involved in tumor growth. Additionally, it shows promise as an anti-inflammatory and neuroprotective agent, making it a subject of interest in drug discovery for treating diseases such as cancer and neurodegenerative disorders .

The synthesis of Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Combining appropriate pyrimidine precursors with benzyl and ethyl groups through condensation.
  • Cyclization: Formation of the pyrrolo[3,4-d]pyrimidine structure via cyclization reactions involving nitrogen-containing intermediates.
  • Functional Group Modifications: Subsequent reactions to introduce hydroxyl and carboxylate groups.

These methods allow for the efficient production of the compound while enabling variations that can enhance its properties .

Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate finds applications in several fields:

  • Pharmaceutical Development: As a lead compound in drug discovery for cancer and neurological diseases.
  • Biochemical Research: Used as a tool compound in assays to study enzyme activity or cellular signaling pathways.
  • Chemical Synthesis: Serves as an intermediate in synthesizing other biologically active compounds or fine chemicals .

Interaction studies involving Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate have revealed its ability to bind with specific biological targets, including enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential side effects. The compound’s interactions can also inform modifications that enhance selectivity and reduce toxicity in therapeutic applications .

Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate shares structural similarities with several other compounds within the pyrrolo[3,4-d]pyrimidine family. Here are some similar compounds:

Compound NameCAS NumberKey Features
6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one1207368-82-8Contains dichloro substituents; potential anti-cancer activity
Benzyl 2-amino-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine2007919-11-9Features amino group; used as a biochemical assay control
2-Ethylamino derivative of pyrrolo[3,4-d]pyrimidineN/AModified amine group; explored for neuroprotective effects

The uniqueness of Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate lies in its specific functional groups (benzyl and ethyl) that enhance solubility and biological activity compared to others in its class. This structural distinction may contribute to its unique pharmacological properties and therapeutic potential .

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

299.12699141 g/mol

Monoisotopic Mass

299.12699141 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-10

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